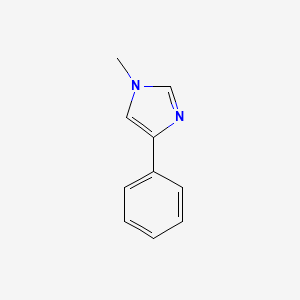

1-methyl-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGYDKACJATEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 Phenyl 1h Imidazole and Its Functionalized Analogues

Classical Synthetic Approaches for 1-Methyl-4-phenyl-1H-imidazole Scaffold Construction

Traditional methods for synthesizing the this compound core rely on foundational organic reactions that have been refined over many decades. These approaches typically involve the construction of the imidazole (B134444) ring from acyclic precursors through condensation and cyclization reactions.

The direct construction of the this compound ring using starting materials that already contain the requisite phenyl and N-methyl groups is a common strategy. The Radziszewski synthesis and its variations are prominent examples. In this approach, a 1,2-dicarbonyl compound, an aldehyde, and an amine condense in the presence of ammonia (B1221849) or an ammonia source. For the target molecule, this would involve the reaction of a phenyl-substituted 1,2-dicarbonyl compound like benzil (B1666583) or phenylglyoxal (B86788) with formaldehyde (B43269) and methylamine (B109427).

Another classical approach is the N-alkylation of a pre-formed 4-phenyl-1H-imidazole ring. nih.gov This two-step process first involves the synthesis of 4-phenyl-1H-imidazole, often via the reaction of an α-haloketone with formamide, followed by deprotonation with a strong base like sodium hydride and subsequent alkylation with a methylating agent such as methyl iodide. nih.gov

Table 1: Overview of Classical Synthetic Reactions for Imidazole Scaffolds This table is interactive. You can sort and filter the data.

| Reaction Name | Reactants | General Product | Relevance to Target Compound |

|---|---|---|---|

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Amine | Tri- or Tetrasubstituted Imidazole | Can be adapted using phenylglyoxal, formaldehyde, and methylamine. |

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Substituted Imidazole | Foundational method, can be modified for specific substitutions. derpharmachemica.com |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus pentachloride | Imidazole derivative | Less common for this specific substitution pattern. |

| N-Alkylation | 4-phenyl-1H-imidazole, Base, Methylating agent | This compound | A direct and widely used method to introduce the N-methyl group. nih.gov |

This strategy focuses on the cyclization of a linear precursor that contains the necessary atoms to form the imidazole ring. A widely employed method involves the reaction of α-haloketones with amidines. To synthesize this compound, 2-bromo-1-phenylethanone can be reacted with N-methylformamidine.

A more common variant is the reaction of 2-bromo-1-phenylethanone with formamide, which serves as a source for two nitrogen atoms and one carbon atom, to yield 4-phenyl-1H-imidazole. nih.gov As mentioned previously, this intermediate is then N-methylated in a subsequent step to afford the final product. A patented one-step method describes the reaction of alpha-brominated methyl phenyl ketone with formamidine (B1211174) acetate (B1210297) in ethylene (B1197577) glycol, followed by cyclization induced by potassium carbonate. google.com This provides a streamlined process from a linear precursor to the cyclized phenyl-imidazole core.

Modern and Sustainable Methodologies for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include the use of catalysts, green reaction conditions, and advanced reactor technologies.

Catalysis offers a powerful tool for constructing the imidazole scaffold with high efficiency and selectivity.

Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are effective catalysts for forming the C-N and C-C bonds necessary for the imidazole ring. bohrium.com Copper-catalyzed Chan-Evans-Lam (CEL) coupling, for instance, can be used for the N-arylation of imidazoles. researchgate.net Nickel-catalyzed C-H arylations have been developed for reacting imidazoles with phenol (B47542) derivatives, demonstrating a modern approach to introduce the phenyl group onto a pre-existing imidazole core. researchgate.net These methods are part of a broader trend in using transition metal catalysis for the functionalization of heterocyclic compounds. beilstein-journals.orgnih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Imidazole itself can act as an organocatalyst in various multicomponent reactions. rsc.orgias.ac.in While often used to synthesize other heterocyclic systems, the principles of organocatalysis are being applied to the synthesis of imidazole derivatives to create mild and metal-free reaction conditions. nih.gov These methods offer an alternative to metal-based catalysts, often with benefits in terms of cost and toxicity.

Table 2: Examples of Catalytic Approaches in Imidazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Conditions |

|---|---|---|---|---|

| Transition Metal | Pd(OAc)₂, PPh₃ | Suzuki Coupling | Bromo-imidazole, Phenylboronic acid | K₂CO₃, n-propanol:H₂O, reflux |

| Transition Metal | Ni(OTf)₂/dcype | C-H Arylation | Imidazole, Phenol derivative | K₃PO₄, t-amyl alcohol |

| Transition Metal | Copper(II) Complex | C-N Cross-Coupling | Imidazole, Phenylboronic Acid | Mild Conditions |

| Organocatalyst | Imidazole | Multicomponent Reaction | Aldehyde, Malononitrile, etc. | Aqueous medium |

Green chemistry aims to reduce the environmental impact of chemical processes. For imidazole synthesis, this involves using safer solvents, reducing energy consumption, and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. derpharmachemica.comresearchgate.net The synthesis of imidazole derivatives under microwave conditions often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govorientjchem.org For example, the reaction of 1,2-diketones with aldehydes and ammonium (B1175870) acetate can be completed in minutes under microwave irradiation, whereas conventional methods might take several hours. orientjchem.orgresearchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or in environmentally benign solvents like water is a core principle of green chemistry. wjbphs.com Solvent-free, microwave-assisted approaches for imidazole synthesis have been reported, offering a significant reduction in waste and simplifying product purification. nih.gov One-pot syntheses of imidazole derivatives have been achieved under solvent-free conditions using various catalysts, resulting in excellent yields. asianpubs.orgacgpubs.org

Table 3: Comparison of Microwave-Assisted and Conventional Synthesis of Imidazoles This table is interactive. You can sort and filter the data.

| Method | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Benzil, Aldehyde, NH₄OAc | Reflux in Acetic Acid | 1-2 hours | ~70-80% | orientjchem.org |

| Microwave | Benzil, Aldehyde, NH₄OAc | Microwave (720W) | 7 minutes | >85% | orientjchem.org |

| Conventional | α-haloketone, Amine, etc. | Reflux in Ethanol | 36 hours | 30% | nih.gov |

| Microwave | α-haloketone, Amine, etc. | Microwave (100W) in Ethanol | 30 minutes | 46-80% | nih.gov |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. neuroquantology.com

The synthesis of 4-substituted imidazole intermediates has been successfully demonstrated using continuous plug flow reactors (PFRs). researchgate.net This approach allows for rapid optimization of reaction conditions such as temperature and residence time. neuroquantology.com Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes safety risks. nih.gov The development of continuous flow methods for imidazole synthesis enables a more efficient and scalable production, which is crucial for manufacturing active pharmaceutical ingredients. researchgate.netresearchgate.net

Regioselective and Stereoselective Synthesis of this compound Derivatives

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex imidazole derivatives. This control allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Regioselective Synthesis:

The synthesis of 1,4-disubstituted imidazoles, such as this compound, can be achieved with high regioselectivity. One efficient method involves a sequence starting from a glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile, in this case, methylamine, leads to a transamination and cyclization, yielding the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.org This method is advantageous as it is not significantly affected by steric or electronic variations in the amine component. rsc.org

Another approach to achieving regioselectivity is through the alkylation of 4(5)-substituted imidazoles. The ratio of the resulting 1,4- and 1,5-isomers is dependent on the reaction conditions, the nature of the substituent on the imidazole ring, and the alkylating agent used. researchgate.net For instance, the N-alkylation of 4-nitroimidazole (B12731) with various alkylating agents in acetonitrile (B52724) using potassium carbonate as a base leads to the formation of 1-alkyl-4-nitro-1H-imidazole derivatives with good yields. researchgate.net

A divergent and regioselective synthesis of trisubstituted imidazoles has also been developed, starting from a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. This method relies on the regiocontrolled N-alkylation of this intermediate to produce either 1,2,4- or 1,2,5-trisubstituted imidazoles. researchgate.net

Stereoselective Synthesis:

The stereoselective synthesis of this compound derivatives is crucial when chiral centers are introduced into the molecule. One notable advancement is the catalytic enantioselective synthesis of axially chiral imidazoles. This has been achieved through a cation-directed desymmetrization method, which allows for the rapid synthesis of axially chiral imidazoles with a basic nitrogen atom at the ortho position. nih.gov This method is highly enantioselective and can be performed on a gram scale. nih.gov

The synthesis of enantiomerically pure 1,4-disubstituted imidazoles can also be approached by starting with chiral precursors or by resolving racemic mixtures. For example, the synthesis of all four stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine has been described, which includes a rapid and convenient synthesis and resolution of the trans-cyclopropylhistamine. The absolute configuration of the enantiomers was confirmed by single-crystal X-ray crystallography. researchgate.net

Furthermore, the synthesis of 4,5-diarylimidazoles labeled with carbon-14 (B1195169) has been achieved through a three-step sequence starting from an asymmetrical benzoin, 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-(14)C]ethanone. nih.gov This approach highlights the use of stereospecific precursors to generate chiral imidazole derivatives.

Table 1: Comparison of Regioselective Synthetic Methods for 1,4-Disubstituted Imidazoles

| Method | Starting Materials | Key Features | Regioselectivity | Ref. |

|---|---|---|---|---|

| Double Aminomethylenation/Cyclization | Glycine derivative, amine | Complete regioselectivity, insensitive to steric/electronic variations of the amine. | High | rsc.org |

| Alkylation of 4(5)-Substituted Imidazoles | 4(5)-substituted imidazole, alkylating agent | Isomer ratio depends on reaction conditions and substituents. | Variable | researchgate.net |

| Divergent Synthesis from Common Intermediate | 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole | Regiocontrolled N-alkylation allows access to different isomers. | High | researchgate.net |

Advanced Derivatization Strategies for Peripheral Modification of the this compound Core

Peripheral modification of the this compound core is essential for exploring the structure-activity relationships of its derivatives. Advanced derivatization strategies focus on the functionalization of both the imidazole ring and the peripheral phenyl group.

Modification of the Imidazole Ring:

The imidazole ring of this compound offers several positions for derivatization. The C2-position is a common site for modification. For instance, after N-1 trityl protection of a 4-phenyl-imidazole, lithiation followed by formylation can introduce an aldehyde group at the C2-position. This aldehyde can then be reduced to an alcohol or converted to a methylamine via reductive amination. nih.gov

Modification of the Phenyl Ring:

The phenyl group at the C4-position is another key site for peripheral modification. Cross-coupling reactions are powerful tools for this purpose. The Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce substituted arylboronic acids to an iodo-substituted imidazole N-oxide, demonstrating the feasibility of creating bi-phenyl derivatives. researchgate.net Similarly, a palladium/imidazolium (B1220033) chloride system has been shown to be highly efficient in the cross-coupling of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane. acs.org

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatization. This approach avoids the need for pre-functionalized starting materials. For instance, photoredox catalysis can be used for the C-H functionalization of heteroarenes, including imidazoles. acs.org These reactions can lead to the formation of C-C, C-N, C-O, C-S, and C-P bonds. acs.org Rhodium-catalyzed enantioselective [4+2] oxidative annulation of internal alkynes with benzamides is another example of C-H activation, leading to the formation of N-N axially chiral biaryls. semanticscholar.org

Furthermore, a metal-free approach for methylene (B1212753) insertion into imidazo[1,5-a]pyridines has been developed, showcasing the potential for C(sp2)-C(sp3) bond formation through C-H functionalization. nih.gov

Table 2: Advanced Derivatization Strategies for the this compound Core

| Strategy | Target Site | Reaction Type | Key Features | Ref. |

|---|---|---|---|---|

| C2-Functionalization | Imidazole C2-position | Lithiation, formylation, reduction, reductive amination | Introduction of various functional groups at the C2-position. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Phenyl ring | Palladium-catalyzed cross-coupling | Formation of bi-phenyl derivatives. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Phenyl ring | Reaction with organosilanes | Efficient C-C bond formation. | acs.org |

| Photoredox C-H Functionalization | Imidazole and phenyl rings | Radical-mediated C-H activation | Direct functionalization without pre-activation. | acs.org |

| Rhodium-Catalyzed C-H Annulation | Phenyl ring | Oxidative annulation | Enantioselective synthesis of complex fused systems. | semanticscholar.org |

Chemical Reactivity, Transformation Mechanisms, and Supramolecular Interactions of 1 Methyl 4 Phenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Phenyl and Imidazole (B134444) Rings

The presence of two aromatic systems in 1-methyl-4-phenyl-1H-imidazole, the phenyl ring and the imidazole ring, opens up possibilities for electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the directing effects of the substituents on each ring. The imidazole ring is generally considered electron-rich and is activated towards electrophilic attack, typically at the 4 and 5-positions. globalresearchonline.net

In the case of this compound, the C4 and C1 positions are already substituted. Electrophilic attack on the imidazole ring would therefore be expected to occur at the C5 or C2 positions. Nitration of N-substituted imidazoles has been shown to be challenging, often requiring specific conditions to achieve substitution on the imidazole ring. google.compatsnap.com For instance, the nitration of 2-phenyl-4-nitroimidazole has been reported to yield 1-methyl-2-phenyl-5-nitroimidazole, indicating that substitution at the C5 position is feasible. google.com

The 1-methyl-1H-imidazol-4-yl group acts as a substituent on the phenyl ring. The directing effect of this group will determine the position of electrophilic attack on the phenyl ring. Imidazole and its derivatives can act as ortho, para-directing activators or meta-directing deactivators depending on the reaction conditions and the nature of the electrophile.

Detailed studies on the specific regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound are not extensively documented in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution on substituted benzenes and imidazoles, a mixture of products would be anticipated, with substitution occurring on either the imidazole or the phenyl ring, or both, depending on the reaction conditions.

Nucleophilic Additions and Substitutions Involving the Imidazole Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms, N1 and N3. The N1 atom is substituted with a methyl group, making it a tertiary amine and generally unreactive towards nucleophiles. The N3 atom, however, possesses a lone pair of electrons and is a potential site for nucleophilic attack, particularly in the form of alkylation to form a quaternary imidazolium (B1220033) salt.

The synthesis of N-1 alkylated derivatives of 4-phenyl-imidazoles has been achieved through deprotonation with a strong base followed by alkylation. nih.gov For this compound, the N3 nitrogen can act as a nucleophile and react with alkyl halides to form 1,3-dialkyl-4-phenyl-1H-imidazolium salts. This quaternization reaction is a common transformation for imidazoles. Studies on the regioselective alkylation of substituted nitroimidazoles have shown that the position of alkylation can be controlled by the reaction conditions and the nature of the substituents on the imidazole ring. derpharmachemica.comresearchgate.net

The resulting imidazolium salts are versatile intermediates in organic synthesis and have applications in the formation of N-heterocyclic carbenes and ionic liquids.

Oxidation and Reduction Reactions of the this compound Scaffold

The stability of the this compound scaffold towards oxidation and reduction is dependent on the reagents and reaction conditions employed. The imidazole ring is generally quite resistant to oxidation. However, studies on related furyl-substituted imidazoles have shown that they can be oxidized by potassium permanganate (B83412) in acidic solution, leading to chemiluminescence. nih.gov The phenyl ring can be oxidized under more vigorous conditions, but this typically requires harsh reagents and may lead to degradation of the molecule.

Reduction of the this compound scaffold can target either the phenyl ring or the imidazole ring. Catalytic hydrogenation is a common method for the reduction of aromatic systems. While specific studies on the complete hydrogenation of this compound were not found, the reduction of a nitrile group on a related phenyl-imidazole derivative to an aldehyde has been reported. nih.gov The catalytic hydrogenation of other nitrogen-containing five-membered heterocycles, such as pyrazolines, has been shown to lead to the corresponding saturated ring systems. osi.lv It is plausible that under appropriate catalytic conditions, either the phenyl ring or the imidazole ring, or both, could be reduced.

Metal Coordination Chemistry of this compound as a Ligand

The N3 nitrogen atom of this compound, with its available lone pair of electrons, allows the molecule to function as a monodentate ligand in coordination complexes with various metal ions. researchgate.net

Imidazole and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.net The coordination of this compound to transition metal ions would occur through the N3 atom, forming complexes with various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net The resulting complexes can exhibit interesting electronic, magnetic, and catalytic properties. For instance, bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been shown to be effective pre-catalysts for the hydrogenation of alkenes. nih.gov

Lanthanide complexes with imidazole-containing ligands have also been synthesized and characterized. These complexes are of interest due to their potential applications in luminescence and magnetism. nih.gov The coordination of this compound to lanthanide ions would likely result in complexes with high coordination numbers, a characteristic feature of lanthanide chemistry.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Imidazole-based ligands are frequently used in the synthesis of MOFs due to their ability to coordinate to metal centers and their rigid structures. mdpi.comresearchgate.netnih.gov this compound can potentially be used as a ligand in MOF synthesis, where it would coordinate to the metal nodes through its N3 atom. The bulky phenyl group could influence the porosity and topology of the resulting framework.

While specific examples of MOFs constructed with this compound as the primary linker were not identified in the reviewed literature, the use of other functionalized imidazoles in MOF synthesis is well-established. nih.govespublisher.com This suggests that this compound could serve as a valuable building block for the design and synthesis of new MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The self-assembly of this compound in the solid state and in solution is governed by a variety of non-covalent interactions, including hydrogen bonding (in its derivatives) and π-π stacking. nih.gov

The N-methylation of this compound precludes its ability to act as a hydrogen bond donor. However, derivatives of this compound that contain hydrogen bond donor groups can participate in hydrogen bonding interactions. Studies on other imidazole derivatives have revealed the prevalence of N-H···N intermolecular hydrogen bonds, which can lead to the formation of well-defined supramolecular structures such as tapes and sheets. semanticscholar.orgresearchgate.net

A significant driving force for the self-assembly of this compound is the π-π stacking interaction between the aromatic phenyl and imidazole rings. rsc.orgmdpi.com These interactions can occur between adjacent molecules, leading to the formation of dimers or larger aggregates. The strength and geometry of these π-π stacking interactions are influenced by the electronic nature and steric hindrance of the substituents on the rings. The cohesive interactions in a series of phenylimidazoles have been studied, revealing the importance of these non-covalent forces in determining the thermodynamic properties of the solid state. acs.org The interplay of these supramolecular interactions can lead to the formation of co-crystals with other molecules, where the specific recognition patterns are dictated by hydrogen bonding and π-π stacking. rsc.org

Computational and Theoretical Investigations of 1 Methyl 4 Phenyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. For 1-methyl-4-phenyl-1H-imidazole, these calculations can elucidate the distribution of electrons and predict regions of the molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. malayajournal.orgacadpubl.eu

For substituted imidazole (B134444) derivatives, the HOMO is often distributed over the entire molecule, including the imidazole and phenyl rings, while the LUMO's location can vary depending on the specific substituents. acadpubl.eu In the case of this compound, the phenyl and imidazole rings constitute the primary sites for electron density in the frontier orbitals. Theoretical calculations for similar phenyl-imidazole compounds provide insights into the expected values for these parameters. ppor.az

Table 1: Representative FMO Parameters for a Phenyl-Imidazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 3.2 to 4.5 |

| Ionization Potential (I) | ≈ -EHOMO | 5.2 to 6.0 |

| Electron Affinity (A) | ≈ -ELUMO | 1.2 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 1.6 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.2 to 4.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.5 to 5.2 |

Note: These values are illustrative, based on DFT calculations of related structures, and the exact values for this compound would require specific computation.

These global reactivity descriptors help in quantifying the chemical behavior of the molecule. For instance, a high electrophilicity index suggests a good electrophile. ppor.az

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org It is plotted on the electron density surface, where different colors represent varying electrostatic potentials. researchgate.net

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are prone to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or zero potential areas.

For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich sites, appearing as red or yellow on an ESP map. researchgate.netresearchgate.net These nitrogen atoms are therefore the primary sites for electrophilic interactions, such as protonation or coordination to metal ions. The hydrogen atoms, particularly those on the methyl group and phenyl ring, would exhibit a positive potential (blue), while the carbon framework would be relatively neutral (green). nih.gov This mapping provides a clear, intuitive guide to the molecule's intermolecular interaction patterns.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and imidazole rings. Conformational analysis aims to identify the most stable arrangement (lowest energy conformer) of the molecule by calculating the energy associated with different dihedral angles between the two rings. This analysis reveals the steric and electronic effects that govern the molecule's preferred shape.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its structural fluctuations and interactions with its environment, such as a solvent. semanticscholar.org An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. tandfonline.com This would allow for the observation of:

The range of dihedral angles explored by the phenyl ring relative to the imidazole ring under thermal motion.

The stability of the molecule's conformation over time.

The formation and dynamics of intermolecular interactions, such as hydrogen bonds with solvent molecules.

Such simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. A common synthetic route for N-alkylated imidazoles involves the deprotonation of the parent imidazole followed by alkylation. nih.gov

Computational methods can model such a reaction by:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these species to map out the potential energy surface of the reaction.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier. The activation energy is a key factor in determining the reaction rate.

Simulating Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly connects the reactants and products.

For example, in the N-methylation of 4-phenyl-1H-imidazole, computational analysis could compare the feasibility of different methylating agents and bases, providing a theoretical basis for optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues for Mechanistic Insight (excluding clinical predictions)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity. researchgate.net These models are valuable for understanding the structural features that are crucial for a specific non-clinical activity, such as enzyme inhibition or receptor binding, and for guiding the design of new, more potent analogues.

QSAR models can be developed using two main approaches:

Ligand-Based QSAR: This method is used when the three-dimensional structure of the biological target is unknown. It relies solely on the information from a set of molecules with known activities. The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule and using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates these descriptors to the observed activity. imist.ma For this compound analogues, descriptors could include the HOMO-LUMO gap, dipole moment, molecular weight, and logP.

Structure-Based QSAR: When the 3D structure of the target protein or enzyme is available, this approach can be employed. It often involves molecular docking to predict the binding mode and affinity of each ligand within the target's active site. nih.gov The resulting interaction energies and specific contacts (e.g., hydrogen bonds, hydrophobic interactions) can then be used as descriptors in the QSAR model. This provides a more direct mechanistic link between the molecule's structure and its activity.

For a hypothetical series of this compound analogues designed as inhibitors of a specific enzyme, a QSAR study might reveal that increasing the electron-withdrawing character of a substituent on the phenyl ring enhances inhibitory activity. This insight provides a clear, testable hypothesis for designing improved inhibitors.

Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Analogues

| Compound (Analogue of this compound) | Substituent at Phenyl C4 | LogP (Hydrophobicity) | ELUMO (eV) (Electronic Descriptor) | Hypothetical Inhibitory Activity (pIC50) |

|---|---|---|---|---|

| 1 | -H | 2.50 | -1.55 | 5.2 |

| 2 | -Cl | 3.05 | -1.78 | 5.8 |

| 3 | -CH3 | 2.95 | -1.49 | 5.4 |

| 4 | -NO2 | 2.30 | -2.15 | 6.5 |

| 5 | -OCH3 | 2.45 | -1.41 | 5.1 |

Note: This table is for illustrative purposes only to demonstrate the type of data used in a QSAR study. The activity values are hypothetical.

Application of Machine Learning in Predicting Molecular Interactions

The integration of machine learning (ML) into computational and theoretical chemistry has revolutionized the prediction of molecular interactions, offering powerful tools to accelerate drug discovery and materials science. researchgate.net For compounds like this compound and its derivatives, ML models can predict biological activity and binding affinity to protein targets, thereby streamlining the identification of promising new therapeutic agents. nih.govsemanticscholar.org These computational strategies can significantly reduce the time and cost associated with synthesizing and testing novel compounds in the laboratory. mdpi.com

A primary application of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR represents a computational and statistical approach that aims to establish a correlation between the chemical structure of a molecule and its biological activity. researchgate.net This methodology has been effectively applied to various imidazole derivatives to predict their therapeutic potential. researchgate.netresearchgate.net

For instance, a significant QSAR study was conducted on a series of 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogs, which are structurally related to this compound. researchgate.net In this research, both 2D and 3D-QSAR models were developed to predict the anticancer activity of these compounds against breast cancer cell lines. researchgate.net The models were built using techniques such as Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.net Such models help researchers understand the specific structural requirements that enhance the desired biological activity, guiding the design of more potent molecules before they are synthesized. researchgate.net

The process of building these predictive models involves several key steps:

Data Collection: A dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and steric properties. researchgate.netnih.gov For phenyl-imidazole derivatives, these can include parameters like hydrophobicity (pi), electronic effects (Hammett sigma), and steric factors (molar refractivity). nih.gov

Model Training and Validation: An ML algorithm is trained on this dataset to learn the mathematical relationship between the descriptors and the observed activity. nih.gov The model's predictive power is then rigorously evaluated using statistical methods like cross-validation and by testing it on an external set of compounds not used during training. researchgate.net

Beyond QSAR, a broader range of machine learning and deep learning algorithms are being employed to predict molecular interactions with greater accuracy. acs.org Models such as Support Vector Machines (SVM), Random Forests (RF), and various types of neural networks can capture complex, non-linear relationships within the data. nih.gov These advanced methods are capable of learning from vast and diverse datasets to predict a range of outcomes, from protein-ligand binding affinity to absorption, distribution, metabolism, and excretion (ADME) properties. nih.govyoutube.com By analyzing intricate patterns in molecular data, these models provide valuable insights that guide the optimization of lead compounds in drug development pipelines. researchgate.netnih.gov

Table 1: Overview of Machine Learning Approaches for Predicting Molecular Interactions of Imidazole Derivatives

| Model Type | Input Features (Descriptors) | Predicted Property | Example Application |

| 2D-QSAR (MLR) | Topological, physicochemical, and electronic descriptors derived from the 2D structure. researchgate.net | Anticancer activity (pIC50) | Predicting the activity of 1-methyl-4,5-diphenyl-1H-imidazole derivatives against breast cancer cell lines. researchgate.net |

| 3D-QSAR (kNN-MFA) | 3D molecular field values (steric and electrostatic) calculated around aligned molecules. researchgate.net | Anticancer activity (pIC50) | Investigating substitutional requirements for favorable anticancer activity in imidazole derivatives. researchgate.net |

| QSAR (LFER) | Electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity, STERIMOL) parameters. nih.gov | Cytotoxicity | Analyzing the structural and physicochemical contributions of 5-phenyl-1-phenylamino-1H-imidazole derivatives to their cytotoxicity. nih.gov |

| General ML Models (e.g., SVM, RF, Neural Networks) | Molecular fingerprints, graph-based representations, quantum chemical calculation results. nih.govmdpi.com | Binding Affinity, ADME Properties | General drug discovery applications to predict how novel compounds will interact with biological systems. nih.govnih.gov |

Mechanistic Biological Activity and Molecular Interaction Studies of 1 Methyl 4 Phenyl 1h Imidazole and Its Analogues Strictly Non Clinical

Enzyme Inhibition and Activation Mechanisms by 1-Methyl-4-phenyl-1H-imidazole Derivatives

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various enzymes. These interactions are primarily inhibitory and are attributed to the specific structural features of the phenyl-imidazole core, which allow for precise binding within the active or allosteric sites of enzymes.

Kinase Inhibition Studies and Specific Enzyme Target Mechanisms

Several studies have highlighted the potential of imidazole-based compounds as kinase inhibitors. While research specifically on this compound is limited, studies on analogous structures provide valuable mechanistic insights.

One key target is the p38 Mitogen-Activated Protein Kinase (MAPK) , a serine/threonine kinase involved in cellular responses to inflammatory cytokines and stress. A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. The inhibitory mechanism of these compounds is often ATP-competitive, where the imidazole (B134444) scaffold mimics the purine ring of ATP and binds to the hinge region of the kinase's active site. This binding is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, compound AA6 from one study showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM, comparable to the reference drug adezmapimod (SB203580) researchgate.net.

Furthermore, pyrimidinylimidazole derivatives have been identified as potent inhibitors of p38 MAPK drugbank.comnih.gov. These compounds also act as ATP-competitive inhibitors. The imidazole core plays a crucial role in anchoring the molecule within the ATP-binding pocket, while substitutions on the phenyl and pyrimidinyl rings can enhance potency and selectivity by forming additional interactions with the enzyme.

The table below summarizes the p38 MAPK inhibitory activity of some imidazole derivatives.

| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | AA6 | p38 MAP Kinase | 403.57 ± 6.35 |

| Pyridinyl-imidazole derivatives | SB-203580 | p38 MAP Kinase | Not specified in provided text |

This table is generated based on the available data in the provided search results. Specific derivatives of this compound were not explicitly tested in these studies.

Protease Modulation and Mechanistic Insights into Enzyme Binding

Analogues of this compound have shown significant activity as modulators of enzymes with protease-like functions, a prime example being Indoleamine 2,3-dioxygenase (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Inhibition of IDO1 is a key area of interest in immunology and oncology.

Phenylimidazole derivatives have been developed as potent IDO1 inhibitors. The proposed mechanism of action involves the imidazole nitrogen atom coordinating with the heme iron in the active site of the enzyme. This interaction prevents the binding of the natural substrate, tryptophan, thereby inhibiting the enzyme's catalytic activity. Computational docking studies have supported this binding mode, highlighting the importance of the phenyl-imidazole scaffold in orienting the molecule for optimal interaction with the heme group and surrounding amino acid residues. A systematic study of 4-phenyl-imidazole (4-PI) derivatives demonstrated that substitutions on the phenyl ring could further enhance binding affinity by exploiting interactions with residues such as C129 and S167 in the interior of the active site.

The inhibitory constants (Ki) for some of the most potent 4-PI derivatives were found to be in the low micromolar range, representing a significant improvement over the parent 4-phenyl-imidazole compound.

Receptor Binding and Signaling Pathway Modulation (In Vitro, Mechanistic Focus)

The structural characteristics of this compound and its analogues make them suitable candidates for interacting with various cell surface and intracellular receptors, thereby modulating signaling pathways.

Agonist and Antagonist Studies at Specific Receptor Subtypes

Research has demonstrated the ability of imidazole-containing compounds to act as antagonists at G-protein coupled receptors (GPCRs), such as the Angiotensin II receptor . A novel series of non-biphenylyltetrazole angiotensin II receptor antagonists were developed where the imidazole moiety forms a core structural component. These compounds exhibited receptor binding activity in the 10-8 M range, with the most potent compound having a binding IC50 of 22 nM lew.ro. The antagonistic activity is achieved by the molecule occupying the receptor's binding pocket, preventing the binding of the endogenous ligand, angiotensin II, and thereby blocking its downstream signaling effects.

Furthermore, derivatives of this compound have been investigated for their affinity towards dopamine and serotonin receptors . While specific agonist or antagonist activity for the parent compound is not detailed, related structures have shown significant binding affinities for these receptors. For instance, some 1,3,5-triazine-methylpiperazine derivatives with a phenyl-imidazole-like core displayed high affinity for the 5-HT6 serotonin receptor, with Ki values as low as 11 nM acs.org. The interaction with these receptors is typically competitive, with the imidazole derivative vying for the same binding site as the endogenous neurotransmitters. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) lesioned mouse model, which affects dopamine and serotonin levels, is a relevant area of study for such compounds nih.gov.

The table below presents the binding affinities of some imidazole analogues for various receptors.

| Compound Class | Receptor Subtype | Binding Affinity (Ki or IC50) |

| Nonpeptide Angiotensin II Antagonists | Angiotensin II Receptor | 22 nM (IC50) |

| 1,3,5-triazine-methylpiperazine derivatives | 5-HT6 Serotonin Receptor | 11 nM (Ki) |

This table is based on data from studies on analogues of this compound.

Allosteric Modulation Mechanisms of Biological Receptors

Beyond direct agonist or antagonist activity at the orthosteric binding site, phenyl-imidazole derivatives have been shown to act as allosteric modulators of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand.

A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives identified them as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor . These compounds were found to enhance the GABA-induced ion currents, confirming their allosteric modulatory properties. The mechanism involves the molecule binding to an allosteric site on the GABA-A receptor, which in turn increases the receptor's response to its natural ligand, GABA. This highlights the potential for the phenyl-imidazole scaffold to be developed into selective allosteric modulators for various receptor systems.

Interaction with Biomolecules: DNA, RNA, and Protein Binding Investigations (In Vitro Context)

In vitro studies have explored the interactions of this compound analogues with fundamental biological macromolecules, revealing their potential to bind to nucleic acids and proteins through non-covalent interactions.

DNA and RNA Binding

The planar aromatic structure of the phenyl-imidazole core is conducive to interactions with the stacked base pairs of DNA. Several studies have demonstrated that imidazole derivatives can bind to DNA through various modes, including intercalation and groove binding .

In one study, novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers were synthesized and their DNA binding properties were investigated. The DNA binding constants ranged from 1.444 × 105 to 3.518 × 105 M-1, indicating a strong binding affinity researchgate.net. Molecular docking studies suggested that these molecules interact with the minor groove of DNA through hydrogen bonds and hydrophobic interactions researchgate.net.

Another study on imidazole-2-thiones linked to acenaphythylenone showed that 4-phenyl-imidazole derivatives could induce significant damage to ctDNA, suggesting a DNA intercalating mechanism. The planar aromatic systems of these molecules are thought to insert between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription lew.ro. Platinum(II) complexes with 2-phenylimidazole as a ligand have also been shown to interact with pBR322 plasmid DNA, causing conformational changes and damage at higher concentrations, likely through covalent binding acs.org.

The table below summarizes the DNA binding properties of some imidazole derivatives.

| Compound Class | DNA Binding Mode | Binding Constant (Kb) |

| Imidazolium-based ionic liquids | Minor groove binding | 1.444 × 105 to 3.518 × 105 M-1 |

| Imidazole-2-thiones | Intercalation | Not specified |

| Benzimidazole Schiff base metal complexes | Intercalation and groove binding | 6.40 × 103 to 3.27 × 105 M-1 |

Data is based on studies of various imidazole analogues.

Protein Binding

The non-covalent binding of small molecules to proteins is a critical aspect of their biological activity and distribution. While specific studies on the binding of this compound to non-enzymatic proteins are limited, the general principles of small molecule-protein interactions can be applied. The phenyl and imidazole rings can participate in hydrophobic and π-stacking interactions with the non-polar regions of proteins. The nitrogen atoms in the imidazole ring can also act as hydrogen bond acceptors or donors.

A relevant example is the binding of small molecules to serum albumin , the most abundant protein in blood plasma. Non-covalent binding to albumin can significantly influence the pharmacokinetic properties of a compound. While no direct binding data for this compound to albumin was found, it is plausible that its hydrophobic phenyl group and polar imidazole moiety would allow for interactions with the binding pockets of albumin.

Cytotoxicity and Cellular Pathway Perturbation in Cell Lines (In Vitro Mechanistic Studies)

In vitro studies on analogues of this compound have elucidated specific mechanisms by which these compounds exert cytotoxic effects, primarily through the induction of apoptosis and perturbation of the cell cycle. These investigations, conducted in various cancer cell lines, provide a foundational understanding of the molecular pathways involved.

The pro-apoptotic activity of phenyl-imidazole derivatives has been linked to the intrinsic mitochondrial pathway. Studies on novel 1-(4-substituted phenyl)-2-ethyl imidazole analogues demonstrate that these compounds can trigger programmed cell death in cancer cells. For instance, the analogue known as compound 4f has been shown to induce significant apoptosis in HeLa cells. mdpi.com

The mechanism involves the modulation of key regulatory proteins in the Bcl-2 family. Treatment with compound 4f resulted in a time-dependent increase in the expression of the pro-apoptotic protein Bax, alongside a corresponding decrease in the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Further evidence from Western blot analysis showed a significant, time-dependent increase in the expression of cleaved Caspase-3, a primary executioner caspase, confirming the activation of the apoptotic pathway. mdpi.com

Another potential, albeit caspase-independent, mechanism can be inferred from studies on the structurally related neurotoxin 1-methyl-4-phenylpyridinium (MPP+). In dopaminergic cells, MPP+ toxicity has been shown to elicit the nuclear translocation of the Apoptosis Inducing Factor (AIF), a mitochondrial protein that can trigger large-scale DNA fragmentation and cell death without the involvement of caspases. nih.gov This suggests that N-methylated phenyl-heterocycles could potentially engage multiple routes to induce apoptosis.

Table 1: Effect of Imidazole Analogue 4f on Apoptotic Protein Expression in HeLa Cells

| Treatment Time (hours) | Relative Bax Protein Expression (%) | Relative Bcl-2 Protein Expression (%) | Relative Caspase-3 Expression (%) |

| 3 | Increased | Decreased | Increased |

| 6 | Increased | Decreased | Increased |

| 12 | Increased | Decreased | Increased |

| 24 | Significantly Increased | Significantly Decreased | 134.3% |

Data derived from a study on imidazole derivative 4f, an analogue of this compound. mdpi.com

Phenyl-imidazole analogues have been observed to interfere with the normal progression of the cell cycle, a common characteristic of cytotoxic agents. The primary mechanism identified is the induction of cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from proceeding to mitosis.

This arrest is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For example, studies on benzimidazole derivatives, a related class of compounds, have shown they can arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells and in the G1 and S phases in MDA-MB-231 breast cancer cells. mdpi.com This effect is typically achieved by downregulating the expression of key cell cycle proteins such as cyclin E and CDK2, which are crucial for the G1/S transition. mdpi.com

Furthermore, the activity of CDK inhibitors, such as p21 and p27, is often upregulated. mdpi.comnih.gov The p53 tumor suppressor protein is a key upstream regulator of this process; upon activation by cellular stress, p53 can transcriptionally activate the p21 gene. nih.gov The p21 protein then binds to and inhibits cyclin-CDK complexes, effectively halting cell cycle progression and allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov The inhibition of CDK2 and CDK4 by p21 prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining its suppression of E2F1-mediated transcription of genes required for DNA replication. mdpi.comnih.gov

Table 2: General Mechanisms of Cell Cycle Arrest by Heterocyclic Analogues

| Cell Cycle Phase | Key Regulatory Proteins | Effect of Analogue Treatment |

| G1 Phase | Cyclin D, Cyclin E, CDK4, CDK2, p21, p27 | Downregulation of Cyclin E and CDK2; Upregulation of p21/p27. mdpi.commdpi.com |

| S Phase | - | Increased cell population in S phase observed with some benzimidazole derivatives. mdpi.com |

| G2/M Phase | Cyclin B, Cdc2 | Increased cell population in G2 phase observed with some benzimidazole derivatives. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Specificity (Non-Therapeutic Context)

SAR studies on 4-phenyl-imidazole and its analogues have provided critical insights into the structural features required for specific molecular interactions and binding affinity to biological targets like enzymes.

The core 4-phenyl-imidazole scaffold serves as a crucial pharmacophore for binding to various biological targets, including heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) and cytochrome P450s. nih.govsigmaaldrich.com The imidazole ring's nitrogen atom (N-3) is a key interaction point, often coordinating directly with the heme iron at the active site of these enzymes. nih.gov

Systematic studies of 4-phenyl-imidazole analogues have revealed that substitutions on the phenyl ring can significantly enhance binding affinity. These enhancements are not typically due to inductive electronic effects on the imidazole nitrogen's charge but rather from establishing specific, favorable interactions with amino acid residues within the target's active site. nih.gov For example, the introduction of hydroxyl or thiol groups at the ortho, meta, or para positions of the phenyl ring can lead to new hydrogen bonding or other interactions with residues like C129 and S167 in the IDO active site, resulting in a tenfold increase in potency compared to the unsubstituted 4-phenyl-imidazole. nih.gov

Similarly, in studies of CYP121 inhibitors, electron-deprived phenyl rings and the presence of fluorinated benzene rings at the middle aromatic position were identified as features that promote potent inhibition. conicet.gov.ar These findings underscore that specific substitutions on the phenyl ring are critical for optimizing shape complementarity and forming direct interactions within the binding pocket.

Based on SAR studies, several design principles for modulating the binding affinity of 4-phenyl-imidazole derivatives have been established.

Exploitation of Specific Pockets: The primary strategy involves modifying the phenyl ring to introduce functional groups that can form specific interactions with residues in the active site. The choice of substituent (e.g., hydroxyl, fluoro, methoxy) and its position (ortho, meta, para) is critical for optimizing these interactions. nih.govconicet.gov.ar

Bioisosteric Replacement: Replacing the phenyl ring with bioisosteres like thiophene can be a viable strategy. For instance, a thiophene substitute for the phenyl ring in some CYP121 inhibitors resulted in compounds with similar affinity and activity, demonstrating the utility of such replacements in maintaining or improving molecular recognition. conicet.gov.ar

Linker and Side Chain Modification: The affinity of ligands can be modulated by altering linkers or side chains attached to the core scaffold. In designing heterodimeric derivatives, the length and flexibility of a spacer linking the imidazole core to another binding moiety can be crucial. For example, an elongated spacer allowed a linked binder to effectively reach a secondary binding cave on the estrogen receptor β, dramatically increasing binding affinity. nih.gov This highlights the importance of spatial orientation and the ability to engage with multiple interaction points on a biological target.

N-1 Position Substitution: While the N-3 nitrogen is often involved in core interactions (e.g., heme binding), substitution at the N-1 position can be used to append groups that occupy the entrance to the active site. nih.gov N-1 alkylation is a common synthetic route to introduce such modifications, allowing for the exploration of hydrophobic interactions or the formation of ion pairs with residues at the channel entrance, thereby modulating binding and specificity. nih.gov

Applications of 1 Methyl 4 Phenyl 1h Imidazole in Non Biological and Materials Science Contexts

Catalytic Applications of 1-Methyl-4-phenyl-1H-imidazole and its Derivatives

The imidazole (B134444) moiety is a key feature in many catalytic systems due to its ability to act as both a proton donor and acceptor, as well as its capacity to coordinate with metals.

Imidazole and its derivatives are recognized for their role in organocatalysis, where they can facilitate chemical reactions without the need for metal catalysts. ias.ac.in The imidazole ring is amphoteric, possessing both a basic pyridine-like nitrogen and an acidic amine-like nitrogen, allowing it to participate in various catalytic cycles. ias.ac.in While specific studies detailing this compound as an organocatalyst are not extensively documented, the general catalytic properties of imidazoles suggest its potential in this area. For instance, imidazoles have been employed to catalyze the synthesis of complex heterocyclic compounds like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in In such reactions, the imidazole is thought to activate substrates and facilitate key bond-forming steps. ias.ac.in

In the realm of phase transfer catalysis (PTC), imidazoles have been utilized to facilitate the N-alkylation of heterocyclic compounds. researchgate.net PTC is a valuable technique for reactions involving reagents in immiscible phases, and catalysts are used to shuttle reactive species across the phase boundary. researchgate.net While specific examples for this compound are not provided in the reviewed literature, the general applicability of imidazoles in PTC suggests that its derivatives could also be effective in promoting such transformations. researchgate.net

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for use as a ligand in metal-catalyzed organic reactions. Imidazole derivatives are known to form stable complexes with various transition metals, which can then catalyze a wide range of transformations, including important carbon-carbon bond-forming reactions. researchgate.net

One of the most significant applications of such ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A well-defined N-heterocyclic carbene (NHC)–palladium(II)–1-methylimidazole complex has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. acs.org This demonstrates the potential of 1-methyl-substituted imidazoles to act as effective ligands in these powerful synthetic methods. acs.org The use of such complexes can provide an inexpensive and convenient route to biaryl compounds. acs.org While the specific use of this compound as a ligand in widely used cross-coupling reactions like the Heck or Sonogashira reactions is not explicitly detailed in the available literature, the success of closely related imidazole derivatives suggests its potential in these areas as well. nih.govresearchgate.net

| Catalytic Application | Role of Imidazole Derivative | Example Reaction | Significance |

| Organocatalysis | Acts as a metal-free catalyst, facilitating reactions through proton transfer. | Synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in | Provides a greener and more sustainable approach to chemical synthesis. ias.ac.in |

| Phase Transfer Catalysis | Facilitates reactions between reactants in different phases by transferring ions. | N-alkylation of heterocyclic compounds. researchgate.net | Enables reactions that would otherwise be slow or inefficient. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Serves as a ligand to stabilize and activate the metal catalyst. | Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. acs.org | Allows for the efficient formation of carbon-carbon bonds, crucial in organic synthesis. acs.org |

Role in Materials Science: Polymers, Sensors, and Electronic Devices

The incorporation of the this compound unit into larger molecular architectures has led to the development of advanced materials with tailored properties for a range of applications.

Polymers containing imidazole rings are of growing interest due to the unique properties imparted by the heterocyclic unit. rsc.org These properties include thermal stability, chemical resistance, and the ability to coordinate with metal ions. The synthesis of polymers from vinyl imidazole monomers via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the creation of well-defined polymer architectures. rsc.org While the direct polymerization of a monomer based on this compound is not explicitly described, the principles of polymerizing other imidazole-containing monomers can be applied. For example, copolymers of methyl methacrylate and imidazole-based monomers have been synthesized. researchgate.net

The incorporation of N-phenyl imidazole units into polymer backbones, such as in poly(benzimidazole imide)s, has been shown to improve properties like reduced water absorption and increased thermal stability. rsc.org The N-phenyl group can disrupt intermolecular hydrogen bonding with water molecules and restrict polymer chain motion, leading to enhanced material performance. rsc.org This suggests that polymers derived from this compound could exhibit desirable characteristics for applications as heat-resistant and functional materials. researchgate.net

The ability of the imidazole ring to bind to various ions and molecules makes it an excellent platform for the development of chemosensors. nih.gov Imidazole-based fluorescent sensors have emerged as a promising class of chemosensors due to their unique electronic properties and strong affinity for metal ions. nih.gov These sensors can be designed to exhibit a change in their fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on"), upon binding to a specific analyte. nih.gov

For instance, imidazole derivatives have been developed as fluorescent chemosensors for the detection of mercury (Hg²⁺) ions. nih.govrsc.org The design of these sensors often involves a fluorophore linked to an imidazole-containing receptor unit that selectively binds to the target ion. rsc.org While specific sensors based on the this compound structure are not detailed, the fundamental principles suggest that this scaffold could be readily adapted for such purposes. The development of these sensors is crucial for monitoring toxic heavy metal contamination in the environment. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorescent Chemosensor | Mercury (Hg²⁺) ions nih.govrsc.org | Fluorescence quenching or enhancement upon ion binding. nih.gov | Environmental monitoring of heavy metal pollution. nih.gov |

| Reversible Chemosensor | Cyanide (CN⁻) and Mercury (Hg²⁺) ions rsc.org | Reversible formation and cleavage of a chemical bond, leading to a change in fluorescence. rsc.org | Development of reusable sensors for multiple analytes. rsc.org |

Imidazole derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). tandfonline.comnih.gov Their strong electron-withdrawing properties make them suitable for use as emitters, host materials, and electron-transporting materials in OLEDs. tandfonline.com The photoluminescence and electroluminescence properties of imidazole-based molecules can be tuned by modifying the substituents on the imidazole ring. metu.edu.tr

In the context of OLEDs, various imidazole derivatives, including those with phenyl substitutions, have been synthesized and investigated as blue-emitting materials. tandfonline.commetu.edu.tr For example, a device with a 2-(4-(tert-butyl)phenyl)-1,4,5-triphenyl-1H-imidazole derivative as the emissive layer exhibited a luminance exceeding 10,000 cd/m² and a current efficiency of 7.73 cd/A. metu.edu.tr These results highlight the potential of phenyl-imidazole cores in creating efficient and high-performance OLEDs. metu.edu.tr

| OLED Component | Function | Example Imidazole Derivative | Performance Metric |

| Emitter | Emits light upon electrical excitation. | 2-(4-(tert-butyl)phenyl)-1,4,5-triphenyl-1H-imidazole metu.edu.tr | Luminance > 10,000 cd/m², Current Efficiency: 7.73 cd/A metu.edu.tr |

| Host Material | Forms a matrix to disperse dopant emitters. | General imidazole derivatives tandfonline.com | Enhances device efficiency and stability. tandfonline.com |

| Electron-Transporting Material (ETM) | Facilitates the transport of electrons to the emissive layer. | General imidazole derivatives tandfonline.com | Improves charge balance and device performance. tandfonline.com |

In the field of organic solar cells, imidazole-based materials are also being explored. Donor-pi-acceptor type organic dyes based on 1-alkyl-1H-imidazole spacers have been developed for use in dye-sensitized solar cells (DSSCs), achieving efficiencies of up to 6.35%. nih.gov More recently, imidazole-based acceptor units have been synthesized for use in polymer donors for organic solar cells, with a device based on the MZC8-Cl polymer achieving a power conversion efficiency of 17.3%. nih.gov Furthermore, a pyrene-imidazole derivative has been used as an aggregation modifier in ternary organic solar cells, leading to an enhanced power conversion efficiency of 10.36% and improved device stability. frontiersin.org These findings underscore the versatility of the imidazole scaffold in the development of materials for next-generation optoelectronic devices.

Advanced Analytical Chemistry Applications of this compound (Beyond Basic Identification)

While the fundamental analytical characterization of this compound is crucial for its identification and quality control, its applications in advanced analytical chemistry extend to more specialized roles. These applications leverage the unique chemical properties of the phenyl and methyl-imidazole moieties to facilitate the analysis of complex samples.

As a Reagent in Complex Mixture Analysis

The utility of this compound as a direct reagent in the broad analysis of complex mixtures is not extensively documented in readily available scientific literature. However, the foundational chemistry of phenyl-imidazole derivatives suggests potential applications, particularly in the realm of selective detection and derivatization to enhance analytical performance.

Derivatization for Enhanced Detection:

In chromatographic analysis, derivatization is a key strategy to improve the detectability and separation of analytes in complex matrices. While specific protocols for this compound as a derivatizing agent are not widespread, the imidazole ring itself can be a target for derivatization to enhance detection in techniques like liquid chromatography.

Fluorescent Chemosensors:

Research into structurally similar phenyl-imidazole compounds has demonstrated their potential as fluorescent chemosensors. For instance, diphenyl imidazole derivatives have been designed to exhibit a fluorescence enhancement in the presence of specific metal ions like Al³⁺. nih.gov Another study developed a phenanthrene-imidazole-based fluorescent sensor for the selective detection of Ag⁺ and F⁻ ions. researchgate.net These examples highlight the capacity of the phenyl-imidazole scaffold to act as a selective binding and signaling unit. This suggests that this compound could potentially be developed into a reagent for the selective detection and quantification of specific analytes within a complex mixture, particularly for metal ions or other species that can coordinate with the imidazole ring.

The underlying principle of these sensor applications involves the interaction of the target analyte with the imidazole moiety, leading to a measurable change in the spectroscopic properties of the molecule. This interaction can be influenced by the electronic effects of the phenyl and methyl groups.

| Potential Application Area | Underlying Principle | Example from Related Compounds |

| Selective Ion Detection | Coordination with the imidazole nitrogen atoms leading to changes in fluorescence or color. | Diphenyl imidazole derivative for Al³⁺ detection nih.gov; Phenanthrene-imidazole for Ag⁺ and F⁻ detection. researchgate.net |

| Derivatization for Chromatography | Chemical modification of the imidazole ring to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. | General principle of derivatization to improve sensitivity and retention in liquid chromatography. |

Table 1: Potential Applications of this compound in Complex Mixture Analysis Based on Analogous Compounds. (This table is interactive. Click on the headers to sort.)

As a Stationary Phase Component in Advanced Chromatography

A more established application area for compounds structurally related to this compound is in the development of advanced stationary phases for chromatography. The unique combination of aromatic and polar functionalities in the molecule makes it an attractive building block for creating separation media with novel selectivity. Specifically, imidazole-based ionic liquids have been extensively explored for this purpose.

Ionic Liquid-Based Stationary Phases:

Ionic liquids (ILs) are salts that are liquid at or near room temperature. Imidazolium-based ILs are a prominent class used in the preparation of stationary phases for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). These stationary phases are typically prepared by chemically bonding or physically coating the ionic liquid onto a solid support, most commonly silica particles.

The resulting stationary phases can offer multi-modal separation mechanisms, including:

Hydrophobic interactions from the alkyl and phenyl groups.

π-π interactions between the aromatic rings of the stationary phase and the analyte.

Ion-exchange interactions due to the charged nature of the imidazolium (B1220033) core.

Dipole-dipole and hydrogen bonding interactions involving the nitrogen atoms of the imidazole ring.

This versatility allows for the separation of a wide range of compounds, from nonpolar hydrocarbons to polar and ionic species.

Research Findings in Imidazole-Based Stationary Phases:

Several studies have highlighted the advantages of using imidazolium-based ionic liquids as stationary phases. For instance, silica-based imidazolium stationary phases have been successfully used for the separation of alkaloids in liquid chromatography, sometimes using only deionized water as the mobile phase. The dual mechanism of both hydrophobicity and ionic properties of these stationary phases contributes to their effective separation capabilities.

In gas chromatography, a stationary phase characterized by a monocationic imidazolium salt derived from L-phenylalanine has been developed for the separation of fatty acid methyl esters. This demonstrates the tunability of the stationary phase properties by modifying the substituents on the imidazole core.

| Chromatographic Technique | Type of Stationary Phase | Separation Mechanism(s) | Example Application |

| High-Performance Liquid Chromatography (HPLC) | Imidazolium-modified silica | Hydrophobic, π-π, Ion-exchange | Separation of alkaloids |

| Gas Chromatography (GC) | Ionic liquid-coated capillary column | Solvation, Dipole-dipole | Analysis of fatty acid methyl esters |

Table 2: Applications of Imidazole-Based Ionic Liquids as Stationary Phases in Chromatography. (This table is interactive. Click on the headers to sort.)

The inclusion of a phenyl group, as in this compound, would be expected to enhance the π-π interaction capabilities of the stationary phase, making it particularly useful for the separation of aromatic and unsaturated compounds.

Emerging Research Directions and Future Perspectives for 1 Methyl 4 Phenyl 1h Imidazole

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

One of the primary applications of AI in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA), have been successfully used to study various substituted imidazole (B134444) derivatives. nih.govtandfonline.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For instance, QSAR models have been developed for imidazole derivatives targeting enzymes like casein kinase II (CK2) and heme oxygenase, providing insights into how steric, electrostatic, and hydrophobic features influence their inhibitory potential. researchgate.netnih.govrjptonline.org This allows researchers to virtually design and prioritize new derivatives of 1-methyl-4-phenyl-1H-imidazole that are more likely to exhibit desired biological effects.

| AI/ML Technique | Application in Imidazole Research | Predicted Properties |

| 3D-QSAR (CoMFA/CoMSIA) | Designing potent enzyme inhibitors. nih.govtandfonline.com | Binding affinity, anticancer activity. tandfonline.com |

| 2D-QSAR | Identifying key descriptors for biological activity. researchgate.net | Heme oxygenase inhibition. researchgate.net |

| Deep Learning (e.g., CNNs) | Discovering novel compounds with specific functions. acm.org | Antibiotic properties, antiviral activity. acm.orgnih.gov |

| Generative Models (e.g., VAEs) | De novo design of novel imidazole derivatives. nih.gov | Synthesizability, desired biological activity. |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of this compound and its analogs is increasingly benefiting from novel methodologies that prioritize sustainability and efficiency, principles central to green chemistry. nih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional methods. asianpubs.org

One significant area of advancement is the use of alternative energy sources to drive reactions. Ultrasound-assisted synthesis, for example, has been shown to be an effective and environmentally friendly method for producing 2-aryl-4-phenyl-1H-imidazoles. nih.govnih.govnih.gov This technique often leads to shorter reaction times, higher yields, and milder reaction conditions without the need for catalysts or solid supports. nih.govnih.gov Similarly, microwave irradiation is another green tool being employed for the synthesis of various imidazole derivatives, offering rapid and efficient reaction pathways. researchgate.netamazonaws.com